Cas no 2648961-80-0 (5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride)

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride is a fluorinated aromatic sulfonyl fluoride compound with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a sulfonyl fluoride group, which is reactive toward nucleophiles, making it useful for click chemistry and bioconjugation. The trifluoromethoxy and fluorine substituents enhance its electron-withdrawing properties, improving stability and reactivity in electrophilic substitutions. This compound is particularly valuable in the development of sulfonamide-based drugs and agrochemicals due to its ability to act as a versatile building block. Its high purity and well-defined reactivity profile make it suitable for precision synthetic applications.
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride structure
2648961-80-0 structure
商品名:5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
CAS番号:2648961-80-0
MF:C7H3F5O3S
メガワット:262.153938531876
CID:6450573
PubChem ID:165899419

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-26624980
    • 2648961-80-0
    • 5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
    • 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
    • インチ: 1S/C7H3F5O3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H
    • InChIKey: AJFOFJGNEXSEIQ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=C(C=CC=1OC(F)(F)F)F)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 261.97230594g/mol
  • どういたいしつりょう: 261.97230594g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 333
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 51.8Ų

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26624980-2.5g
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
2648961-80-0 95.0%
2.5g
$2800.0 2025-03-20
Enamine
EN300-26624980-0.25g
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
2648961-80-0 95.0%
0.25g
$1315.0 2025-03-20
Enamine
EN300-26624980-1.0g
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
2648961-80-0 95.0%
1.0g
$1429.0 2025-03-20
Enamine
EN300-26624980-0.05g
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
2648961-80-0 95.0%
0.05g
$1200.0 2025-03-20
Enamine
EN300-26624980-0.1g
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
2648961-80-0 95.0%
0.1g
$1257.0 2025-03-20
Enamine
EN300-26624980-5.0g
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
2648961-80-0 95.0%
5.0g
$4143.0 2025-03-20
Enamine
EN300-26624980-0.5g
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
2648961-80-0 95.0%
0.5g
$1372.0 2025-03-20
Enamine
EN300-26624980-10.0g
5-fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride
2648961-80-0 95.0%
10.0g
$6144.0 2025-03-20

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride 関連文献

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluorideに関する追加情報

Introduction to 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride (CAS No. 2648961-80-0)

5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride, identified by its CAS number 2648961-80-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their versatile reactivity and utility in synthetic chemistry. The presence of both fluoro and trifluoromethoxy substituents makes this molecule particularly interesting due to the unique electronic and steric properties these groups impart.

The fluoro group is known to enhance metabolic stability and binding affinity in drug molecules, while the trifluoromethoxy group contributes to lipophilicity and metabolic resistance. These characteristics make 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. Recent advancements in medicinal chemistry have highlighted the importance of fluorinated aromatic compounds in developing novel therapeutic agents.

In particular, sulfonyl fluorides have been extensively studied for their role as bioisosteres, allowing chemists to modify the pharmacokinetic properties of existing drugs without altering their core structure. The reactivity of the sulfonyl fluoride moiety also enables it to participate in various coupling reactions, making it a cornerstone in the construction of complex molecular architectures. This has led to its incorporation in numerous drug discovery programs aimed at targeting a wide range of diseases.

Recent studies have demonstrated the utility of 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride in the development of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The combination of fluoro and trifluoromethoxy groups provides an optimal balance between solubility and membrane permeability, essential for oral bioavailability. Furthermore, the sulfonyl fluoride group can be selectively hydrolyzed under mild conditions, allowing for further functionalization and diversification of the molecular scaffold.

The agrochemical sector has also benefited from the use of this compound. Fluorinated aromatic sulfonyl fluorides exhibit potent activity against various pests and pathogens, making them ideal candidates for developing next-generation pesticides. The structural features of 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride contribute to its efficacy by improving binding interactions with biological targets, thereby enhancing its performance in crop protection applications.

Synthetic methodologies for preparing 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride have been refined over the years, leveraging modern techniques such as palladium-catalyzed cross-coupling reactions and fluorination protocols. These advances have not only improved yield but also reduced environmental impact, aligning with green chemistry principles. The scalability of these synthetic routes ensures that researchers can access sufficient quantities of this compound for both academic and industrial applications.

The chemical properties of 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride make it a versatile building block for further derivatization. For instance, nucleophilic substitution reactions can be employed to introduce additional functional groups, expanding its utility in drug discovery and material science. Additionally, computational studies have been conducted to understand the electronic structure and reactivity of this molecule, providing insights that guide rational molecular design.

In conclusion, 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonyl fluoride (CAS No. 2648961-80-0) represents a significant advancement in synthetic chemistry with broad applications across pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it an indispensable tool for researchers aiming to develop innovative solutions to global health challenges. As research continues to uncover new possibilities, this compound is poised to play an even greater role in shaping the future of chemical biology.

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